methyl 2-(2'-cyclohexyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate
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Overview
Description
Methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which involves the formation of a new carbon-carbon bond between the isoquinoline and cyclohexane rings.
Amidation and Esterification:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: It may serve as a lead compound for developing new bioactive molecules with potential therapeutic applications.
Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.
Industry: Its structural features may make it useful in the development of new materials or as a building block for complex organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate would depend on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-isoquinoline] Derivatives: Compounds with similar spirocyclic structures but different substituents.
Isoquinoline Derivatives: Compounds featuring the isoquinoline core but lacking the spirocyclohexane ring.
Uniqueness
Methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other related compounds.
Biological Activity
Methyl 2-(2'-cyclohexyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure, which contributes to its biological activity. Its molecular formula is C21H27N1O3, with a molecular weight of approximately 357.45 g/mol. The presence of the isoquinoline moiety is significant for its pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 | 44.77 | Induction of apoptosis |
HCT116 | 201.45 | Cell cycle arrest |
BJ-1 | 92.05 | Selective toxicity |
The compound's mechanism appears to involve the induction of apoptosis and disruption of the cell cycle in cancerous cells while sparing normal fibroblast cells, indicating a selective cytotoxic profile.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH assay, revealing significant radical scavenging activity. The results indicated that even at low concentrations, the compound effectively neutralized free radicals, which is crucial for reducing oxidative stress in biological systems.
Concentration (mg/mL) | DPPH Scavenging Activity (%) |
---|---|
50 | 71.7 |
100 | 72.5 |
This antioxidant property suggests potential applications in preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Proliferation : The compound inhibits cell proliferation through modulation of signaling pathways involved in cell growth.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Radical Scavenging : The presence of functional groups capable of donating electrons allows it to neutralize free radicals effectively.
Study on Anticancer Effects
A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound on different cell lines. The findings indicated that treatment with this compound led to a significant reduction in cell viability in A431 and HCT116 cells compared to untreated controls.
Antioxidant Evaluation
Another study focused on the antioxidant properties through various assays, confirming that the compound exhibited strong scavenging activity against DPPH radicals and other reactive oxygen species (ROS). This suggests its potential role in therapeutic applications aimed at oxidative stress-related conditions.
Properties
Molecular Formula |
C24H32N2O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 2-[(2-cyclohexyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C24H32N2O4/c1-30-20(27)16-25-22(28)21-18-12-6-7-13-19(18)23(29)26(17-10-4-2-5-11-17)24(21)14-8-3-9-15-24/h6-7,12-13,17,21H,2-5,8-11,14-16H2,1H3,(H,25,28) |
InChI Key |
GBJMBDFBKCSKBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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